molecular formula C19H22N2O2S2 B2751313 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895463-05-5

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2751313
CAS No.: 895463-05-5
M. Wt: 374.52
InChI Key: ZEHOKONKHZXZTF-UHFFFAOYSA-N
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Description

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical research reagent based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry. This scaffold is frequently synthesized via the Gewald reaction, a reliable method for constructing 2-aminothiophene cores . While the specific biological data for this exact analogue is not fully reported in the public literature, its structural relatives demonstrate potent activity against high-value therapeutic targets. Notably, closely related 2,3-disubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a critical nuclear receptor and a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . These modulators can act as inverse agonists, destabilizing the receptor's active conformation and thereby suppressing pro-inflammatory pathways. Furthermore, other analogues within this chemical family, which feature a carboxamide group at the 3-position and a propanamido moiety at the 2-position of the thiophene ring, have shown promising activity as acetylcholinesterase (AChE) inhibitors . Some such compounds have demonstrated inhibitory activity exceeding that of the standard drug donepezil in preclinical assays, highlighting the potential of this chemotype for neuroscience research, particularly in the context of neurodegenerative conditions like Alzheimer's disease . Researchers can leverage this compound as a key intermediate or a pharmacological tool for probing these and other biological mechanisms. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-6-8-13(9-7-12)24-11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)25-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHOKONKHZXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison
Compound Name Substituents/Modifications Key Activity (IC₅₀/Inhibition) Reference
Target Compound : 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide p-Tolylthio propanamido Data not reported N/A
IIId : 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-Methoxyphenylpiperazine acetamido 60% AChE inhibition (vs. 40% for donepezil)
IIIb : 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Benzylpiperazine acetamido Moderate AChE inhibition
Vf : 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3-Chlorobenzamido Intermediate synthesis product
Compound H : Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-...-3-carboxylate Cyano-acrylamido with dimethoxyphenyl High antioxidant activity

Key Findings :

  • IIId outperforms donepezil in AChE inhibition (60% vs. 40%) due to its 4-methoxyphenylpiperazine group, which forms three hydrogen bonds with Phe288 in the AChE active site .
  • The p-tolylthio group in the target compound may enhance lipophilicity and membrane permeability compared to chlorinated (Vf) or piperazine-containing analogs (IIId, IIIb).
  • Compound H demonstrates divergent functionality as an antioxidant, attributed to its cyano-acrylamido and dimethoxyphenyl groups .

Observations :

  • Longer reflux times (e.g., 12 hours for IIIb) correlate with higher yields (80%) but lower melting points compared to IIId .
  • Catalysts like Amberlyst 15 improve efficiency (91% yield for A20) .
  • The target compound’s synthesis pathway is inferred to align with Gewald methods but requires optimization for yield and purity.

Solubility and Pharmacokinetic Considerations

  • Chlorinated analogs (e.g., 2-(3-chloropropanamido)-...-carboxamide) show slight solubility in DMSO and methanol, suggesting formulation challenges .
  • Piperazine-containing derivatives (IIId, IIIb) may exhibit improved water solubility due to polar groups, enhancing bioavailability .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:

  • Thioether formation : Reacting the amino group with 3-(p-tolylthio)propanoyl chloride in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base .
  • Purification : Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol) achieves >95% purity .
  • Optimization : Solvent choice (DCM vs. ethanol), temperature (0–40°C), and catalyst ratios significantly impact yield. Reaction monitoring via TLC/HPLC minimizes side products .

Q. Which spectroscopic techniques confirm structural integrity, and how should data interpretation address ambiguities?

  • 1H/13C NMR : Assign peaks for the tetrahydrobenzo[b]thiophene core (δ 1.7–2.7 ppm for cyclohexyl protons) and p-tolylthio group (δ 7.1–7.3 ppm for aromatic protons). Ambiguities in overlapping signals (e.g., amide NH) require 2D NMR (HSQC, COSY) .
  • IR Spectroscopy : Confirm amide I/II bands (1650–1550 cm⁻¹) and thiophene C-S stretching (650–600 cm⁻¹) .
  • HRMS : Validate molecular weight (C₁₉H₂₁N₂O₂S₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate mechanistic targets, and what controls ensure reliability?

  • Assay Design : Use fluorescence-based kinase assays (e.g., FLT3 inhibition) with ATP concentrations near Km. Include:
  • Positive control : Known inhibitors (e.g., midostaurin).
  • Negative control : DMSO vehicle.
    • Data Validation : Replicate dose-response curves (n ≥ 3) to calculate IC₅₀. Confirm target engagement via cellular thermal shift assays (CETSA) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous derivatives?

  • Standardized Protocols : Compare IC₅₀ values under identical assay conditions (pH 7.4, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Computational Analysis : Molecular docking (AutoDock Vina) identifies substituent effects on binding. For instance, replacing p-tolylthio with cyclohexylthio reduces hydrophobic interactions with FLT3’s active site .

Q. What methodologies enable systematic SAR studies on the p-tolylthio and propanamido substituents?

  • Analog Synthesis : Vary substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃ on the aryl group) and assess:
  • Lipophilicity : LogP via HPLC retention times .
  • Bioactivity : IC₅₀ against cancer cell lines (e.g., MCF-7).
    • Key Finding : Bulkier substituents (e.g., 3,4-diCl) enhance FLT3 binding by 30% compared to p-tolyl .

Q. How should stability studies under physiological conditions inform formulation development?

  • pH Stability : Incubate compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). HPLC-UV monitoring reveals <10% degradation at 37°C over 24 hours, suggesting enteric coating for oral delivery .
  • Thermal Degradation : Accelerated stability testing (40–60°C) identifies major degradation products (e.g., hydrolysis of the amide bond), guiding storage at −20°C .

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